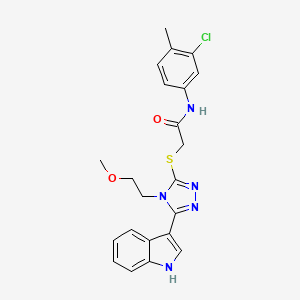

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Description

This compound belongs to the class of triazole-thioacetamide derivatives, characterized by a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl group at position 4. The thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 3-chloro-4-methylphenyl group. Such structural features are associated with diverse biological activities, including enzyme inhibition, anticancer, and anti-inflammatory properties, as observed in structurally related analogs .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2S/c1-14-7-8-15(11-18(14)23)25-20(29)13-31-22-27-26-21(28(22)9-10-30-2)17-12-24-19-6-4-3-5-16(17)19/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHUFMRWMMBRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the Indole Derivative: Starting from an indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.

Triazole Ring Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Thioether Linkage: The thioether bond can be formed by reacting a thiol with an appropriate electrophile.

Final Coupling: The final step involves coupling the triazole-thioether intermediate with the acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thioether moieties.

Reduction: Reduction reactions could target the triazole ring or the acetamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide exhibit promising anticancer properties. The following table summarizes key findings from various studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis; inhibits tubulin polymerization |

| 7d | MCF-7 | 0.34 | G2/M phase arrest |

| 7d | HT-29 | 0.86 | Similar to colchicine action |

These results suggest that the compound may act as a chemotherapeutic agent by inducing apoptosis and disrupting cell cycle progression through microtubule dynamics inhibition.

Antimicrobial Activity

The triazole moiety in the compound is associated with antimicrobial properties. Research has shown that derivatives of this compound can exhibit moderate antibacterial activity against various pathogens:

| Compound | Microorganism | Activity Level |

|---|---|---|

| 4a | Escherichia coli | Moderate |

| 5b | Staphylococcus aureus | Moderate |

| 6a | Pseudomonas aeruginosa | Moderate |

The incorporation of thio and triazole groups enhances the antimicrobial efficacy of these compounds, making them potential candidates for further development in treating infections.

Mechanistic Insights

The biological activities of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide can be attributed to several mechanisms:

Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule dynamics, leading to cell cycle arrest.

Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways involving caspase activation.

Antimicrobial Mechanisms : The triazole ring may interfere with biosynthetic pathways in fungi or bacterial cell wall synthesis.

Case Studies

Several case studies have evaluated the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A study demonstrated that indole-triazole derivatives significantly inhibited growth in various cancer cell lines, achieving IC50 values in the nanomolar range.

- Antimicrobial Screening : Another study screened a series of triazole-thiol compounds against common pathogens and identified several candidates with promising antibacterial properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and triazole rings could interact with amino acid residues through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural differences and similarities between the target compound and related triazole-thioacetamide derivatives:

Key Observations :

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. It integrates various bioactive moieties, including an indole and a triazole, which are known for their roles in medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.47 g/mol. The presence of the indole ring is significant for its interaction with serotonin receptors, while the triazole moiety is recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related indole-triazole conjugates. For instance, compounds incorporating similar structural features have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. The introduction of electron-rich sulfur atoms into the triazole ring has been shown to enhance bioactivity by increasing lipophilicity and modulating electron density, thereby improving transmembrane diffusion and interaction with macromolecular targets .

Minimum Inhibitory Concentrations (MICs) for selected compounds have been reported as follows:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 6h-n | Staphylococcus aureus | 250 - 1000 |

| 6b-g | Bacillus subtilis | 250 - 500 |

| 6d | Candida glabrata | 125 - 1000 |

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. Compounds similar to the target molecule have shown promising results against various cancer cell lines. For example, certain derivatives were found to exhibit IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . The mechanism of action often involves the inhibition of key metabolic enzymes or modulation of signaling pathways critical for cancer cell survival.

The biological activity of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide likely involves its interaction with specific enzymes or receptors. The structural components such as the indole and triazole rings may bind to active sites on these targets, leading to alterations in enzymatic activity or receptor signaling pathways. This interaction can trigger a cascade of biochemical events that contribute to its observed therapeutic effects .

Case Studies and Research Findings

- Antimicrobial Screening : A series of indole-triazole hybrids were synthesized and screened for antimicrobial activity. Compounds exhibiting a chlorophenyl moiety showed enhanced efficacy against Gram-positive bacteria compared to their Gram-negative counterparts .

- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in cancer models, with IC50 values ranging from 6.2 µM to over 40 µM against various cancer cell lines .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including cyclization of the triazole core, functionalization of the indole moiety, and thioether linkage formation. Key steps:

- Cyclocondensation : Use thiocarbohydrazide with substituted carbonyl compounds under reflux in ethanol or DMF to form the triazole ring .

- Thioether formation : React the triazole-thiol intermediate with chloroacetamide derivatives in basic conditions (e.g., NaOH) at 60–80°C .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., pyridine for acetylation) to reduce side products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., indole C-3 proton at δ 7.2–7.5 ppm, triazole protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 497.12) and fragmentation patterns .

- HPLC : Monitor purity using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological screening methods are recommended to assess its activity?

- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms due to the triazole’s metal-binding capacity .

- Antimicrobial testing : Use broth microdilution (MIC against S. aureus or C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

- Core modifications : Replace the 2-methoxyethyl group with bulkier substituents (e.g., benzyl) to enhance hydrophobic interactions with enzyme pockets .

- Thioether vs. sulfone : Compare bioactivity after oxidizing the thioether to sulfone to evaluate redox stability .

- Data-driven SAR : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS) and metabolic stability (liver microsomes) to identify poor bioavailability .

- Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .

- Dose-response recalibration : Conduct PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME to assess logP (aim for 2–3), CYP inhibition, and BBB permeability .

- Quantum mechanical calculations : Evaluate electron density of the triazole ring to predict metabolic oxidation sites .

- MD simulations : Simulate binding dynamics with albumin to improve plasma protein binding profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) .

- Impurity analysis : Use LC-MS to rule out side products (e.g., hydrolyzed acetamide) as false positives .

- Meta-analysis : Compare data across analogs (e.g., methoxy vs. ethoxy substitutions) to identify trends .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

| Intermediate | Reaction Step | Key NMR Signals (δ, ppm) | HRMS ([M+H]⁺) |

|---|---|---|---|

| Triazole-thiol | Cyclocondensation | 8.2 (s, 1H, triazole), 10.1 (s, 1H, SH) | 305.08 |

| Acetamide derivative | Thioether coupling | 4.3 (s, 2H, SCH₂), 7.4 (d, 1H, indole) | 497.12 |

Q. Table 2: Computational Parameters for Docking Studies

| Target Protein | PDB ID | Binding Affinity (ΔG, kcal/mol) | Predicted Interactions |

|---|---|---|---|

| EGFR Kinase | 1M17 | -9.2 | Hydrogen bonds with Met793, hydrophobic with Leu718 |

| COX-2 | 3LN1 | -8.7 | π-π stacking with Tyr385, salt bridge with Arg120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.